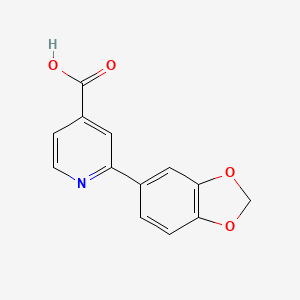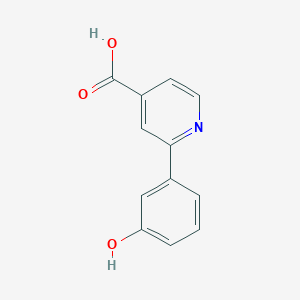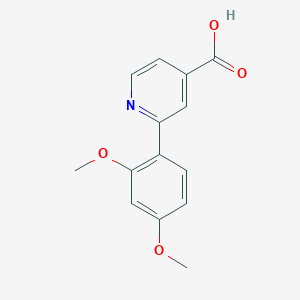![molecular formula C14H9NO2S B6361586 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% CAS No. 1262000-82-7](/img/structure/B6361586.png)
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzo(b)thiophen-2-yl]isonicotinic acid (2-BTA) is an organic compound with the molecular formula C10H7NO2S. It is widely used in scientific research as a reagent, a catalyst, and as a ligand for metal complexes. This compound is also known by the abbreviations 2-BTA and 2-BTI. It is a white solid, soluble in water and other organic solvents. This compound has been studied extensively over the past decade due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been used in a wide variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including heterocycles and metal complexes. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts alkylation and the Wittig reaction. In addition, 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been used as a ligand for metal complexes, such as palladium and copper, and as a reactant in the synthesis of polymers.
Mécanisme D'action
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% is believed to act as a Lewis acid, which is a compound that can act as an electron acceptor. It is believed to act as a Lewis acid by forming a covalent bond with an electron-rich species, such as a proton or an anion. This covalent bond then facilitates the reaction between the electron-rich species and the electron-poor species.
Biochemical and Physiological Effects
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% can inhibit the growth of certain bacteria and fungi, as well as the growth of certain cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been found to have an effect on the metabolism of certain drugs, as well as an effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% in lab experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time without degrading. The main limitation of using 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% is that it is not very soluble in water, which can limit its use in certain reactions.
Orientations Futures
There are a number of potential future directions for the use of 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% in scientific research. These include further exploration of its potential applications as a reagent, catalyst, and ligand for metal complexes, as well as its potential use in drug development and the synthesis of polymers. Additionally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential to inhibit the growth of certain bacteria and fungi. Finally, further research could also be conducted into its potential to interact with other compounds, as well as its potential uses in the development of new materials.
Méthodes De Synthèse
The most common method for the synthesis of 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% is the reaction of 2-bromobenzothiophene with isonicotinic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of about 90°C for about 1 hour. The resulting product is then purified by recrystallization from aqueous ethanol.
Propriétés
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-5-6-15-11(7-10)13-8-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMDNKZENLRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzo(b)thiophen-2-yl]isonicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)










